

Spectroscopic Profile of 3-methoxy-N,N-diphenylbenzamide: A Technical Guide

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Compound of Interest

Compound Name: 3-methoxy-N,N-diphenylbenzamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-methoxy-N,N-diphenylbenzamide**, a molecule of interest in materials science and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for **3-methoxy-N,N-diphenylbenzamide** is summarized below. These values have been compiled from available scientific literature and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **3-methoxy-N,N-diphenylbenzamide**.

Table 1: ^1H NMR Spectroscopic Data for **3-methoxy-N,N-diphenylbenzamide**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for **3-methoxy-N,N-diphenylbenzamide**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: Detailed experimental ^1H and ^{13}C NMR chemical shifts, multiplicities, and coupling constants for **3-methoxy-N,N-diphenylbenzamide** are not explicitly available in the searched literature. The synthesis and characterization have been reported, but the specific spectral data points were not detailed in the accessible texts.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **3-methoxy-N,N-diphenylbenzamide** shows characteristic absorption bands corresponding to its amide and aromatic ether functionalities.

Table 3: IR Spectroscopic Data for **3-methoxy-N,N-diphenylbenzamide**

Wavenumber (cm^{-1})	Vibration Mode	Functional Group
1649	C=O stretch	Amide
1244	C-O stretch	Aryl ether
1100-1000	C-O stretch	Methoxy group
742	C-H bend	Aromatic

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for **3-methoxy-N,N-diphenylbenzamide**

m/z	Ion Type
Data not available in search results	

Note: Experimental mass spectrometry data for **3-methoxy-N,N-diphenylbenzamide** was not found in the performed searches. The expected molecular weight is approximately 303.35 g/mol (for $C_{20}H_{17}NO_2$).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Synthesis of 3-methoxy-N,N-diphenylbenzamide

The synthesis of **3-methoxy-N,N-diphenylbenzamide** is achieved through the benzylation of N,N-diphenylamine with 3-methoxybenzoyl chloride.^[1] A typical procedure involves the reaction of these two precursors in a suitable solvent.^[1]

NMR Spectroscopy Protocol

The NMR spectra were recorded on a BRUKER 400 MHz spectrometer using deuterated chloroform ($CDCl_3$) as the solvent.^[1] A standard NMR sample preparation protocol would involve dissolving 5-10 mg of the purified compound in approximately 0.5-0.7 mL of $CDCl_3$. The solution is then transferred to a 5 mm NMR tube for analysis. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

IR Spectroscopy Protocol

The FTIR spectra were recorded using the KBr pellet method.^[1] This involves grinding a small amount of the solid sample with potassium bromide (KBr) and pressing the mixture into a thin, transparent pellet. The spectrum is then recorded over the range of 4000-400 cm^{-1} .^[1]

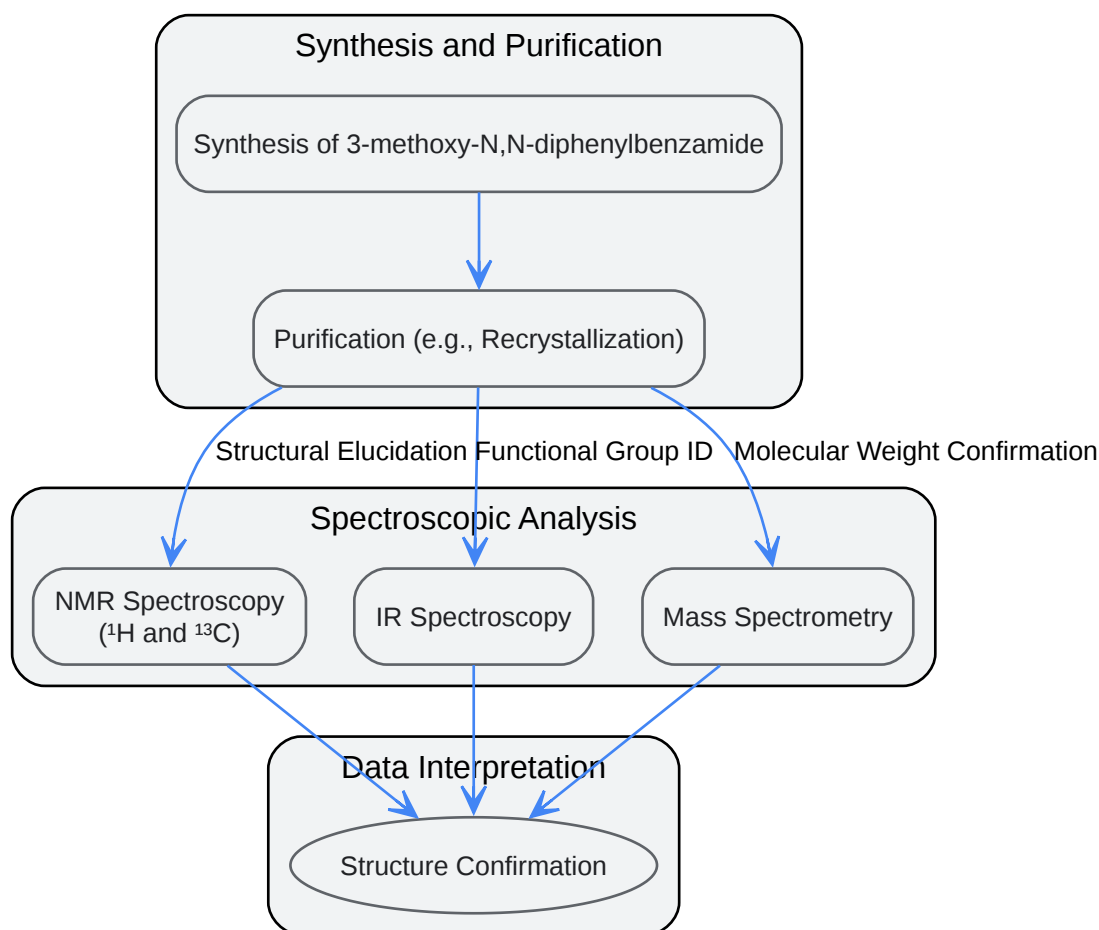
Mass Spectrometry Protocol

A general protocol for obtaining a mass spectrum of a small organic molecule like **3-methoxy-N,N-diphenylbenzamide** would involve a technique such as electrospray ionization (ESI) or electron ionization (EI). The sample would be dissolved in a suitable solvent and introduced into the mass spectrometer. The instrument would then ionize the molecules and separate them based on their mass-to-charge ratio to generate the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic characterization of **3-methoxy-N,N-diphenylbenzamide** is illustrated below. This process begins with the synthesis of the compound, followed by purification and subsequent analysis using various spectroscopic techniques to confirm its structure and purity.



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References

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